molecular formula C15H12N2O2 B126958 N-(2-cyanophenyl)-4-methoxybenzamide CAS No. 153172-71-5

N-(2-cyanophenyl)-4-methoxybenzamide

Cat. No. B126958
M. Wt: 252.27 g/mol
InChI Key: JIMAVGYEBLMJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-4-methoxybenzamide, commonly known as CM156, is a small molecule that has attracted significant attention from the scientific community due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in various preclinical studies.

Mechanism Of Action

The mechanism of action of CM156 is not fully understood. However, it has been shown to inhibit the activity of several enzymes that play a role in inflammation, cancer, and fibrosis. CM156 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. CM156 has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, CM156 may exert its anti-inflammatory, anti-cancer, and anti-fibrotic effects.

Biochemical And Physiological Effects

CM156 has been shown to have several biochemical and physiological effects in various preclinical studies. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. CM156 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CM156 has been shown to inhibit the activation of hepatic stellate cells, which play a key role in the development of liver fibrosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using CM156 in lab experiments is its potential therapeutic properties. CM156 has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in various preclinical studies, making it a promising candidate for drug development. Additionally, CM156 is a small molecule, which makes it easier to synthesize and modify compared to larger molecules.
One of the limitations of using CM156 in lab experiments is its potential toxicity. Although CM156 has been shown to be well-tolerated in animal studies, its toxicity in humans is not fully understood. Additionally, the synthesis of CM156 is a multi-step process that requires expertise in organic chemistry, which may limit its accessibility to some researchers.

Future Directions

There are several future directions for the research on CM156. One potential direction is to further investigate its mechanism of action. Although CM156 has been shown to inhibit the activity of several enzymes, its exact mechanism of action is not fully understood. Understanding the mechanism of action of CM156 may provide insights into its therapeutic properties and potential side effects.
Another future direction is to investigate the efficacy of CM156 in clinical trials. Although CM156 has shown promising results in preclinical studies, its efficacy in humans is not fully understood. Conducting clinical trials will provide insights into the safety and efficacy of CM156 in humans.
Conclusion:
In conclusion, CM156 is a small molecule that has attracted significant attention from the scientific community due to its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-fibrotic effects make it a promising candidate for drug development. Although its mechanism of action is not fully understood, CM156 has been shown to inhibit the activity of several enzymes that play a role in inflammation, cancer, and fibrosis. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of CM156 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-methoxybenzoyl chloride, which is reacted with 2-aminobenzonitrile to form the intermediate product. This intermediate is then reacted with sodium cyanide to form the final product, CM156. The synthesis of CM156 is a multi-step process that requires expertise in organic chemistry.

Scientific Research Applications

CM156 has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in various animal models of inflammation. CM156 has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, CM156 has been shown to have anti-fibrotic effects in animal models of liver fibrosis. These preclinical studies suggest that CM156 has the potential to be developed as a therapeutic agent for various diseases.

properties

CAS RN

153172-71-5

Product Name

N-(2-cyanophenyl)-4-methoxybenzamide

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(2-cyanophenyl)-4-methoxybenzamide

InChI

InChI=1S/C15H12N2O2/c1-19-13-8-6-11(7-9-13)15(18)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H,17,18)

InChI Key

JIMAVGYEBLMJJK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N

synonyms

N-(2-cyanophenyl)-4-methoxybenzamide

Origin of Product

United States

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